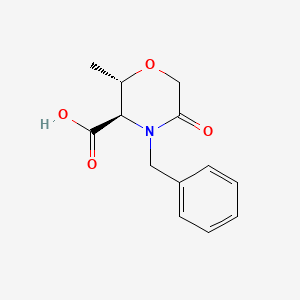

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-9-12(13(16)17)14(11(15)8-18-9)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,17)/t9-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSAFKXCAKKDJ-JOYOIKCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an amino alcohol with an epoxide under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric and Epimeric Variants

The compound’s stereochemistry is critical to its activity and interactions. Key analogs include:

- (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106973-36-8) and (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106973-37-9): These enantiomers lack the 2-methyl group present in the target compound but share the benzyl and carboxylic acid substituents. Their high structural similarity (0.97) suggests comparable physicochemical profiles, but differences in stereochemistry may lead to divergent biological activities or crystallization behaviors .

- (3S)-4-Benzyl-N-[(4-methylphenyl)methyl]-5-oxomorpholine-3-carboxamide (): This analog replaces the carboxylic acid with a carboxamide group and introduces a 4-methylbenzyl substituent. The amide group reduces acidity and increases metabolic stability, while the additional methyl group enhances lipophilicity (logP likely higher than the target compound).

Morpholine and Thiazolidine Derivatives

- (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid (): This thiazolidine-based compound features a bicyclic structure with multiple chiral centers and amide linkages. Unlike the target compound, it lacks a morpholine ring but includes a thiazolidine-carboxylic acid core, which may confer distinct metal-chelating or enzyme-inhibiting properties.

Substituent Modifications

- 4-Benzyl-2-hydroxymorpholin-3-one (CAS 287930-73-8, similarity 0.72): Replaces the 3-carboxylic acid with a hydroxyl group and the 2-methyl with a ketone. This structural shift reduces water solubility and may alter pharmacokinetic properties .

- Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS 88150-75-8, similarity 0.72): An ester derivative with a dioxoisoindolinyl side chain. The ester group increases volatility but decreases stability in aqueous environments compared to the carboxylic acid in the target compound .

Data Table: Structural and Functional Comparison

Key Research Findings

- Stereochemical Stability: Epimerization risks are noted in analogs with multiple chiral centers (e.g., highlights co-eluting epimers under standard chromatographic conditions). This suggests that the target compound’s 2S,3R configuration may require careful control during synthesis and purification to avoid racemization .

Biological Activity

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid, with the CAS number 1268474-69-6, is a chiral compound that has garnered attention for its potential biological activities. This compound features a morpholine ring and is characterized by the presence of a benzyl group, a methyl group, and a carboxylic acid group. The unique structural attributes of this compound make it a versatile intermediate in organic chemistry and a subject of interest in pharmacological research.

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.262 g/mol

- Structure : The compound contains a morpholine ring which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This modulation can lead to inhibition or activation of enzymatic reactions, resulting in diverse biological effects.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as xanthine oxidase, which is significant in the treatment of gout and other conditions related to uric acid metabolism.

- Therapeutic Potential : There is ongoing research into its potential therapeutic applications, particularly in drug development.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Potential to scavenge free radicals | |

| Enzyme Inhibition | Inhibits xanthine oxidase | |

| Therapeutic Potential | Investigated for drug development |

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition, derivatives of this compound were synthesized and screened for their ability to inhibit xanthine oxidase. Compounds demonstrated varying degrees of inhibitory activity, with some showing promising IC50 values comparable to established inhibitors like febuxostat. This suggests that this compound could be developed as a potential therapeutic agent for conditions associated with elevated uric acid levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.